molecular formula C8H7BrCl2 B1438409 1-(1-Bromoethyl)-2,4-dichlorobenzene CAS No. 20444-01-3

1-(1-Bromoethyl)-2,4-dichlorobenzene

Cat. No. B1438409
CAS RN: 20444-01-3
M. Wt: 253.95 g/mol
InChI Key: YXQINLRLOBXZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Bromoethyl)benzene” is a chemical compound used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular formula for “1-(1-Bromoethyl)benzene” is C8H9Br . The InChI key is CRRUGYDDEMGVDY-UHFFFAOYSA-N .


Chemical Reactions Analysis

“1-(1-Bromoethyl)benzene” has been used in controlled radical polymerization of styrene . It’s also used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .


Physical And Chemical Properties Analysis

“1-(1-Bromoethyl)benzene” is a liquid at room temperature . It has a refractive index of 1.56 (lit.) , a boiling point of 94 °C/16 mmHg (lit.) , and a density of 1.356 g/mL at 25 °C (lit.) .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

  • Application Summary : (1-Bromoethyl)benzene has been used in controlled radical polymerization of styrene .
  • Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as an initiator in the polymerization process .
  • Results and Outcomes : The result is the formation of polystyrene .

Asymmetric Esterification of Benzoic Acid

  • Application Summary : (1-Bromoethyl)benzene has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
  • Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as a reagent in the esterification process .
  • Results and Outcomes : The result is the formation of an ester .

Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene

  • Application Summary : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
  • Methods and Procedures : The exact methods and procedures may vary, but generally, this involves using (1-Bromoethyl)benzene as an initiator in the polymerization process .
  • Results and Outcomes : The result is the formation of bromine terminated polyp-methoxystyrene and polystyrene .

Safety And Hazards

“1-(1-Bromoethyl)benzene” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised .

properties

IUPAC Name

1-(1-bromoethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQINLRLOBXZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655509
Record name 1-(1-Bromoethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-2,4-dichlorobenzene

CAS RN

20444-01-3
Record name 1-(1-Bromoethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2,4-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 ml of a 33% solution of HBr in AcOH are cooled to 0° C., 2 ml of 2,4-dichloro-1-(1-hydroxyethyl)benzene are added dropwise and the reaction mixture is stirred for 30 minutes at 0° C. and then for 3 hours at RT. It is poured into iced water and extracted with AcOEt, the organic phase is washed with saturated aqueous NaHCO3 solution, with water and with saturated NaCl solution and dried over MgSO4 and the solvent is evaporated off under vacuum to give 3.4 g of the expected product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromoethyl)-2,4-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1-Bromoethyl)-2,4-dichlorobenzene
Reactant of Route 3
1-(1-Bromoethyl)-2,4-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1-Bromoethyl)-2,4-dichlorobenzene
Reactant of Route 5
1-(1-Bromoethyl)-2,4-dichlorobenzene
Reactant of Route 6
1-(1-Bromoethyl)-2,4-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.